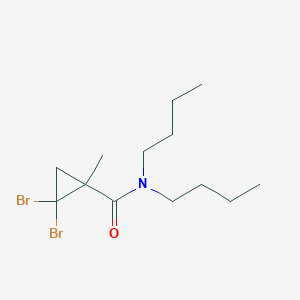![molecular formula C21H15N3O3S B6077080 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. It is a fluorescent probe that can be used to detect protein-protein interactions, making it a valuable tool for studying various biological processes.
作用机制
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide works by binding to specific amino acid residues on the surface of proteins, which allows it to detect protein-protein interactions. It is a fluorescent probe, which means that it emits light when excited by a specific wavelength of light. This allows researchers to visualize the interactions between proteins in real-time.
Biochemical and physiological effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not intended for use in humans or animals.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide in lab experiments is its ability to detect protein-protein interactions in real-time. This allows researchers to study biological processes that were previously difficult to observe. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is also relatively easy to use and can be applied to a wide range of experimental systems.
However, there are also some limitations to using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide. One limitation is that it can only detect interactions between proteins that occur on the surface of the protein. It cannot detect interactions that occur within the interior of the protein. Additionally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is not suitable for use in living organisms, as it is toxic and can cause cell death.
未来方向
There are several future directions for research involving N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide. One potential area of research is the development of new fluorescent probes that can detect protein-protein interactions with greater sensitivity and specificity. Another area of research is the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide in drug discovery, as it can be used to screen for compounds that disrupt protein-protein interactions that are involved in disease processes. Finally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide can be used in conjunction with other research tools, such as mass spectrometry and X-ray crystallography, to gain a more comprehensive understanding of protein-protein interactions.
合成方法
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with 2-bromo-4-nitroaniline, followed by a series of coupling reactions with various reagents. The final product is a yellow powder that is soluble in organic solvents such as DMSO and DMF.
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide has been used in various scientific studies to investigate protein-protein interactions. It has been found to be particularly useful in studying the interactions between intrinsically disordered proteins, which are difficult to study using traditional methods. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide has also been used to study the interactions between proteins and lipids, as well as the interactions between proteins and DNA.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-16(21-23-18-6-2-3-8-19(18)28-21)5-4-7-17(13)22-20(25)14-9-11-15(12-10-14)24(26)27/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRYGQRWYJRXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5837294 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)